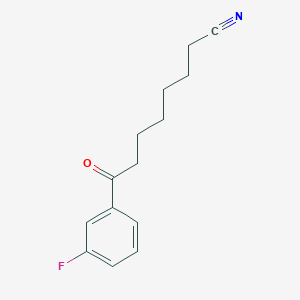

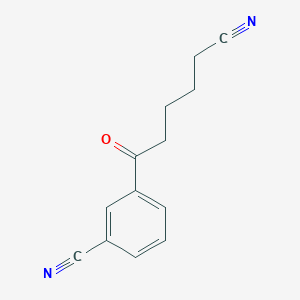

![molecular formula C9H8N2O2 B1324286 Methyl imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1220397-13-6](/img/structure/B1324286.png)

Methyl imidazo[1,2-a]pyridine-2-carboxylate

Übersicht

Beschreibung

“Methyl imidazo[1,2-a]pyridine-2-carboxylate” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are crucial target products and key intermediates .Chemical Reactions Analysis

The construction of an imidazo[1,2-a]pyridine core has been achieved through new synthetic protocols aiming to improve the ecological impact of the classical schemes . The main metal-free methods are structured by the type of the reacting species, leading to the formation of similar final products .Wissenschaftliche Forschungsanwendungen

Antituberculosis Agents

Methyl imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These compounds are being critically reviewed for their development based on structure–activity relationships, modes of action, and various scaffold hopping strategies. The ongoing research in this field is considered a renaissance era of TB drug discovery.

Material Science

The structural character of imidazo[1,2-a]pyridine makes it useful in material science . Its synthesis from easily available chemicals is desirable due to its tremendous use in various branches of chemistry, including the development of new materials with potential industrial applications.

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives are reported to have applications in optoelectronic devices . These aromatic heterocycles have been utilized in innovations for different technological applications, such as sensors and emitters for confocal microscopy and imaging.

Anti-Cancer Drugs

The unique chemical structure of imidazo[1,2-a]pyridine derivatives has led to their exploration as anti-cancer drugs . Their luminescent properties are particularly useful in medical imaging, which is crucial for cancer diagnosis and treatment monitoring.

Pharmaceutical Drug Design

Imidazo[1,2-a]pyridine scaffolds are found at the core of many pharmaceutical drugs . They are one of the most privileged nitrogen-containing heterocycles in drug design, used in medications for conditions such as peptic ulcers, insomnia, brain disorders, and hepatic encephalopathy.

Biological Activity and SAR Studies

The intriguing chemical structure and varied biological activity of imidazo[1,2-a]pyridine derivatives make them a focus of scientific research . They are distinctive organic nitrogen-bridged heterocyclic compounds with several uses in medicines, organometallics, and natural products.

Wirkmechanismus

Target of Action

Methyl imidazo[1,2-a]pyridine-2-carboxylate is a derivative of the imidazo[1,2-a]pyridine class of compounds Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tb activity against replicating and non-replicating tuberculosis .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl imidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-6-11-5-3-2-4-8(11)10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOXYENNPRDCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl imidazo[1,2-a]pyridine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.